molecular formula C22H19F3N4O2 B2371030 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone CAS No. 477863-62-0

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone

Cat. No.: B2371030
CAS No.: 477863-62-0
M. Wt: 428.415
InChI Key: ACGZRWICICOUPO-UHFFFAOYSA-N
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Description

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H19F3N4O2 and its molecular weight is 428.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone derivatives have been synthesized and evaluated for various pharmacological activities. These derivatives, particularly those with the arylpiperazinyl structure, have shown promising results in analgesic and anti-inflammatory activities. For instance, 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone IVe demonstrated more potent analgesic activity than acetylsalicylic acid and comparable anti-inflammatory activity to indometacin (Gökçe et al., 2005).

Herbicidal Properties

Some substituted pyridazinone compounds, including variants of this compound, have been explored as herbicides. These compounds, such as pyrazon, can inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This herbicidal action is sometimes augmented by additional biological properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Antiplatelet Agents

Derivatives of 6-phenyl-3(2H)-pyridazinones have been investigated for their potential as antiplatelet agents. The synthesis of these compounds through processes like Heck alkenylation and the evaluation of their effectiveness in inhibiting platelet aggregation are significant areas of research. These studies aim to develop novel and more potent antithrombotic drugs (Coelho et al., 2004).

Antifungal Agents

A series of pyridazinone analogs, including derivatives of this compound, have been developed as potent β-1,3-glucan synthase inhibitors. These compounds have shown promising antifungal activity against strains like Candida glabrata and Candida albicans, highlighting their potential as novel antifungal agents (Zhou et al., 2011).

Properties

IUPAC Name

3-phenyl-4-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)17-8-4-7-16(13-17)21(31)29-11-9-28(10-12-29)18-14-19(30)26-27-20(18)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZRWICICOUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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